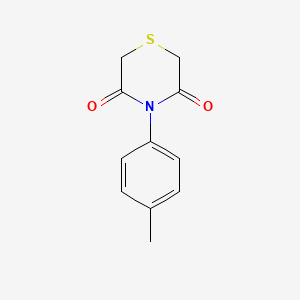

4-(4-Methylphenyl)thiomorpholine-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Stereochemistry

A series of N-aryl-substituted thiomorpholine-3,5-diones, including 4-(4-Methylphenyl)thiomorpholine-3,5-dione, have been synthesized and analyzed for their crystal structures and dynamic stereochemistry. Notably, stable diastereomers were observed at room temperature for certain derivatives, with the stereochemistry of these compounds being studied through variable-temperature 1H NMR and quantum chemical calculations. This research contributes to the understanding of the stereochemical behavior and potential applications of these compounds in material science and pharmaceuticals (Szawkało et al., 2015).

Cycloaddition Reactions

In a study focused on creating new thiomorpholin-3-one derivatives, a [3 + 3] cycloaddition reaction was utilized to combine aza-oxyallyl cations and 1,4-dithiane-2,5-diols under mild conditions. This method provided an efficient route to synthesize various thiomorpholine-3,5-dione derivatives, including this compound, showcasing the broad applicability of this synthetic strategy for constructing complex heterocyclic structures with potential uses in medicinal chemistry and material science (Xie et al., 2020).

Antimicrobial Activity

Research into thiomorpholine derivatives, including this compound, has shown promising antimicrobial properties. Through the development of these compounds via nucleophilic substitution reactions, a study aimed at discovering new bioactive molecules with lower toxicity showcased the potential of these derivatives in combating microbial resistance and enhancing intracellular concentration for therapeutic applications (Kardile & Kalyane, 2010).

Electrochromic Applications

The synthesis of novel electron-deficient polymers based on pyrrolo-acenaphtho-pyridazine-diones, which could be related to the structural framework of thiomorpholine-3,5-diones, has been reported. These polymers exhibit significant electrochromic properties, indicating the potential of this compound and related compounds in the development of new materials for electrochromic devices. Such applications demonstrate the relevance of these compounds in advanced materials science, particularly in the creation of smart windows and displays (Cho et al., 2015).

Properties

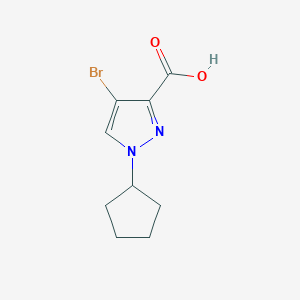

IUPAC Name |

4-(4-methylphenyl)thiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-8-2-4-9(5-3-8)12-10(13)6-15-7-11(12)14/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIARJDWSBMVCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CSCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2534592.png)

![Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride](/img/structure/B2534595.png)

![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B2534604.png)

![2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(furan-3-ylmethyl)acetamide](/img/structure/B2534611.png)